Diisopropyl (R)-(+)-malate

Hydrolytic Stability Ester Reactivity Process Chemistry

Diisopropyl (R)-(+)-malate (CAS 83540-97-0) is a chiral ester of D-malic acid, recognized as a specialty building block for asymmetric synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₈O₅, with a molecular weight of 218.25 g/mol.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 83540-97-0
Cat. No. B1311375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl (R)-(+)-malate
CAS83540-97-0
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(C(=O)OC(C)C)O
InChIInChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
InChIKeyXYVHRFVONMVDGK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl (R)-(+)-malate (CAS 83540-97-0) Procurement Guide for Chiral Synthesis and Pharmaceutical R&D


Diisopropyl (R)-(+)-malate (CAS 83540-97-0) is a chiral ester of D-malic acid, recognized as a specialty building block for asymmetric synthesis and pharmaceutical research . Its molecular formula is C₁₀H₁₈O₅, with a molecular weight of 218.25 g/mol . The compound's value proposition lies in its well-defined (R)-stereochemistry and its distinct reactivity profile as a diisopropyl ester, which differentiates it from simpler malate derivatives in demanding synthetic applications .

The Specificity of Diisopropyl (R)-(+)-malate: Why It Cannot Be Replaced by Generic Malate Esters


Substituting Diisopropyl (R)-(+)-malate with a generic malate ester (e.g., dimethyl or diethyl malate) or the incorrect enantiomer is a high-risk procurement decision that can lead to synthetic failure. The isopropyl ester groups provide enhanced steric bulk, which translates to superior resistance to hydrolysis compared to dimethyl or diethyl analogs, a critical factor for reaction robustness . Furthermore, the compound's established role as a chiral auxiliary in dynamic kinetic resolution (DKR) is reliant on its specific stereochemical and steric profile to induce high diastereoselectivity; using an alternative ester could significantly diminish or eliminate this crucial stereochemical control [1].

Quantitative Evidence for Selecting Diisopropyl (R)-(+)-malate Over Alternatives


Hydrolytic Stability: Isopropyl vs. Methyl and Ethyl Esters

Diisopropyl malate derivatives exhibit significantly greater resistance to hydrolysis compared to their dimethyl or diethyl counterparts . This stability difference is a direct consequence of the increased steric hindrance provided by the isopropyl groups, which shields the ester carbonyl from nucleophilic attack. This property is critical for reactions conducted in aqueous or protic conditions.

Hydrolytic Stability Ester Reactivity Process Chemistry

Chiral Auxiliary Performance: Diastereoselectivity in Dynamic Kinetic Resolution

When employed as a novel chiral auxiliary, Diisopropyl L-malate (the enantiomer) enabled the dynamic kinetic resolution (DKR) of α-bromo esters with high stereocontrol. The reaction with α-bromo ester (1a) and benzylamine (2a) yielded the N-substituted amino acid derivative (3a) with a diastereomeric ratio (dr) of 92:8 and an isolated yield of 85% [1]. This performance is benchmarked against its established role as an effective chiral controller.

Asymmetric Synthesis Dynamic Kinetic Resolution Chiral Auxiliary Diastereoselectivity

Synthetic Efficiency: Overall Yield in Complex Natural Product Synthesis

A short and efficient enantioselective synthesis of α-hydroxylated lactone lignans was achieved using commercially available diisopropyl malate as the starting material. This route delivered the target lactone lignans in up to 30% overall yield [1]. This represents a significant improvement over previous methods, which suffered from either low overall yields (e.g., 3-6% over 8 steps) or lengthy sequences [1].

Total Synthesis Natural Products Lignans Synthetic Efficiency

Biological Activity: Antiproliferative Effect of Derived Lignans

In a biological evaluation of the synthesized α-hydroxylated lactone lignans, one derivative, bis-2,4,6-trimethylbenzyllactone lignan, demonstrated antiproliferative activity against HT29 colon cancer cells with an IC₅₀ value of 35 µM [1]. This specific activity, derived from the diisopropyl malate starting material, provides a valuable structure-activity relationship (SAR) data point for medicinal chemistry campaigns.

Anticancer HT29 Colon Cancer Cells Antiproliferative Activity SAR

Preparative Synthesis: High-Yield Route from Tartrate

A highly efficient method for preparing D-diisopropyl malate was developed using a samarium iodide-mediated reduction of L-(+)-diisopropyl tartrate, achieving a near-quantitative yield of 99% [1]. This contrasts with alternative, multi-step procedures that can result in significantly lower overall yields (e.g., a 50% overall yield reported for another method) [1].

Process Development Synthetic Methodology Precursor Yield

Key Application Scenarios for Diisopropyl (R)-(+)-malate (CAS 83540-97-0) in Research and Industry


Stereoselective Synthesis of N-Aryl Amino Acid Derivatives

Diisopropyl (R)-(+)-malate is the optimal choice as a chiral auxiliary for the dynamic kinetic resolution (DKR) of α-bromo esters. As demonstrated by Kang et al. (2011), its use enables the synthesis of N-aryl (R)-amino acid derivatives with high diastereoselectivity (92:8 dr) and yield (85%) [1]. This application is directly relevant to medicinal chemistry programs seeking efficient routes to enantiopure building blocks.

Efficient Total Synthesis of Bioactive α-Hydroxylated Lactone Lignans

For research groups targeting natural products with anticancer potential, Diisopropyl (R)-(+)-malate serves as an unparalleled starting material. The methodology established by Sefkow et al. (2003) provides a concise and high-yielding (up to 30% overall) route to this class of compounds, offering a substantial improvement over older, less efficient syntheses [1]. The biological activity of the derived compounds (e.g., IC₅₀ = 35 µM against HT29 cells) further validates the utility of this starting material [1].

Chiral Pool Starting Material for Diversified Synthesis

This compound is a versatile entry point into the 'chiral pool' for asymmetric synthesis. Its availability in high enantiopurity from an efficient, high-yielding (99%) reduction of diisopropyl tartrate [1] makes it a reliable and cost-effective chiral building block. It is suitable for constructing a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.

Process Development and Scale-Up

The robust nature of the isopropyl ester groups, offering enhanced resistance to hydrolysis [1], makes Diisopropyl (R)-(+)-malate a preferred intermediate for process chemistry. Its stability under various reaction conditions can simplify work-up procedures and improve the overall robustness of a manufacturing process. The existence of a high-yielding preparative method further supports its suitability for scale-up.

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